REACTION_CXSMILES
|
[CH:1]12[C:10](=O)[O:9][C:7](=O)[CH:2]1CC=C[CH2:6]2.[Pd:12]([Cl:14])[Cl:13].[C:15](#[N:17])[CH3:16]>CN(C)C=O>[Pd:12]([Cl:14])[Cl:13].[CH2:10]([O:9][CH:7]=[CH2:2])[CH:1]([CH3:6])[CH3:15].[Pd:12]([Cl:14])[Cl:13].[C:15](#[N:17])[CH3:16].[CH:7]([O:9][CH2:10][CH:1]([CH3:6])[CH3:15])=[CH2:2] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC=CC1)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
acetonitrile palladium dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Pd](Cl)Cl.C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Dimethyl formamide and acetonitrile are distilled off at 45° C./25 mbar
|
Type
|
CUSTOM
|
Details
|
A brownish solid with a melting point of 53°-54° C. is obtained in a 90% yield
|
Name
|
|
Type
|
product
|
Smiles
|
[Pd](Cl)Cl.C(C(C)C)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
[Pd](Cl)Cl.C(C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |